molecular formula C6H8ClN3O B1271200 2-((6-Chloropyrimidin-4-yl)amino)ethanol CAS No. 22177-94-2

2-((6-Chloropyrimidin-4-yl)amino)ethanol

Cat. No.: B1271200
CAS No.: 22177-94-2
M. Wt: 173.6 g/mol
InChI Key: STVWPKJSUOPUAT-UHFFFAOYSA-N
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Description

2-((6-Chloropyrimidin-4-yl)amino)ethanol is a chemical compound with the molecular formula C6H8ClN3O It is a derivative of pyrimidine, a six-membered heterocyclic aromatic ring containing two nitrogen atoms at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((6-Chloropyrimidin-4-yl)amino)ethanol typically involves the reaction of 6-chloropyrimidine with ethanolamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. One common method involves heating the reactants in the presence of a suitable solvent, such as ethanol, at elevated temperatures. The reaction can be catalyzed by acids or bases to enhance the yield and selectivity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired production volume, cost, and environmental considerations. Optimization of reaction conditions, including temperature, pressure, and catalyst concentration, is crucial to achieve high efficiency and purity in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-((6-Chloropyrimidin-4-yl)amino)ethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group in the ethanolamine moiety can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The chlorine atom in the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide. Reactions are typically carried out in acidic or basic media.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under anhydrous conditions.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate, and are conducted in polar aprotic solvents like dimethyl sulfoxide or dimethylformamide.

Major Products Formed

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Amines, reduced derivatives.

    Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

2-((6-Chloropyrimidin-4-yl)amino)ethanol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: It serves as a building block for the development of new drugs targeting specific enzymes or receptors.

    Industry: The compound is used in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-((6-Chloropyrimidin-4-yl)amino)ethanol depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or binding to receptors involved in disease pathways. The molecular targets and pathways involved can vary widely, but common targets include kinases, proteases, and other enzymes critical to cellular function.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-4,6-dichloropyrimidine
  • 2-Amino-4-chloropyrimidine
  • 2-Amino-6-chloropyrimidine

Uniqueness

2-((6-Chloropyrimidin-4-yl)amino)ethanol is unique due to the presence of both a hydroxyl group and a chloropyrimidine moiety. This combination allows for diverse chemical reactivity and potential applications in various fields. The hydroxyl group provides a site for further functionalization, while the chloropyrimidine ring offers opportunities for substitution reactions, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

2-[(6-chloropyrimidin-4-yl)amino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8ClN3O/c7-5-3-6(8-1-2-11)10-4-9-5/h3-4,11H,1-2H2,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STVWPKJSUOPUAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CN=C1Cl)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10365359
Record name 2-[(6-chloropyrimidin-4-yl)amino]ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10365359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>26 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26666552
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

22177-94-2
Record name 2-[(6-Chloro-4-pyrimidinyl)amino]ethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22177-94-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(6-chloropyrimidin-4-yl)amino]ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10365359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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